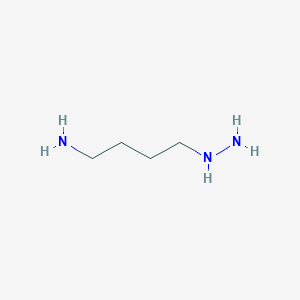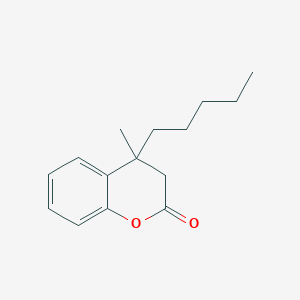
4-Methyl-4-pentyl-3,4-dihydro-2H-1-benzopyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-4-pentyl-3,4-dihydro-2H-1-benzopyran-2-one is a chemical compound belonging to the class of flavanones. Flavanones are a type of flavonoid, which are various aromatic, colorless ketones derived from flavone that often occur in plants as glycosides . This compound is characterized by its 3,4-dihydro-2-aryl-2H-1-benzopyran-4-one skeleton and its substituted derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-4-pentyl-3,4-dihydro-2H-1-benzopyran-2-one can be achieved through various methods. One common method involves the alkylation reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C . Another method involves the reaction of epichlorohydrin with 7-hydroxy-4-methyl-2H-chromen-2-one under reflux conditions, followed by reaction with various azoles .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The use of green solvents and catalysts is often preferred to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-4-pentyl-3,4-dihydro-2H-1-benzopyran-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include sodium azides, propargyl bromide, and epichlorohydrin . Reaction conditions often involve the use of dry solvents and anhydrous catalysts to ensure high yields and purity of the final product .
Major Products Formed: The major products formed from these reactions include various coumarin-derived azolyl ethanols, such as imidazolyl, triazolyl, tetrazolyl, benzotriazolyl, thiol-imidazolyl, and thiol-triazolyl derivatives .
Scientific Research Applications
4-Methyl-4-pentyl-3,4-dihydro-2H-1-benzopyran-2-one has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of various flavonoid derivatives . In biology, it is studied for its potential antioxidant and anti-inflammatory properties . In medicine, it is investigated for its potential use as an anti-cancer and anti-microbial agent . In industry, it is used in the production of certain perfumes and fabric conditioners .
Mechanism of Action
The mechanism of action of 4-Methyl-4-pentyl-3,4-dihydro-2H-1-benzopyran-2-one involves its interaction with various molecular targets and pathways. It is known to exert its effects by modulating the activity of enzymes involved in oxidative stress and inflammation . The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit lipid peroxidation .
Comparison with Similar Compounds
4-Methyl-4-pentyl-3,4-dihydro-2H-1-benzopyran-2-one is similar to other flavanones, such as 2-methyl-4-chromone and 5,7-dimethoxy-2H-1-benzopyran-2-one . it is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties . Other similar compounds include various coumarin derivatives, which share the benzopyran-2-one skeleton but differ in their substitution patterns and biological activities .
Properties
CAS No. |
90778-44-2 |
|---|---|
Molecular Formula |
C15H20O2 |
Molecular Weight |
232.32 g/mol |
IUPAC Name |
4-methyl-4-pentyl-3H-chromen-2-one |
InChI |
InChI=1S/C15H20O2/c1-3-4-7-10-15(2)11-14(16)17-13-9-6-5-8-12(13)15/h5-6,8-9H,3-4,7,10-11H2,1-2H3 |
InChI Key |
MSNHDJWVSBVUAA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1(CC(=O)OC2=CC=CC=C21)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



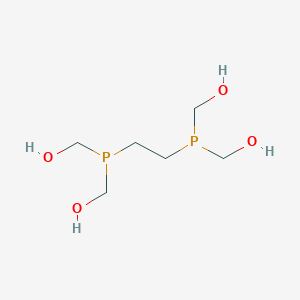
![3,3'-(1,4-Phenylene)bis[N-(2-hydroxyethyl)prop-2-enamide]](/img/structure/B14358327.png)
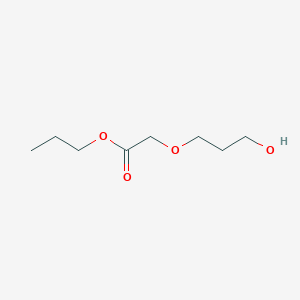
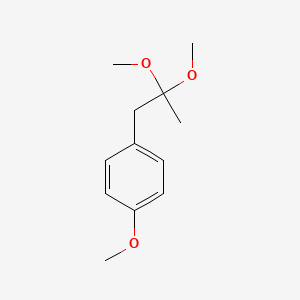
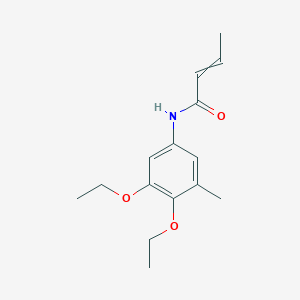
![N,N-Dimethyl-4-[6-(methylsulfanyl)-7H-purin-2-yl]pyrimidin-2-amine](/img/structure/B14358354.png)
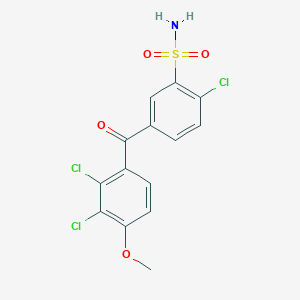
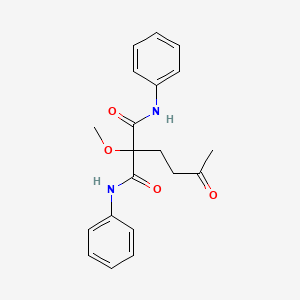
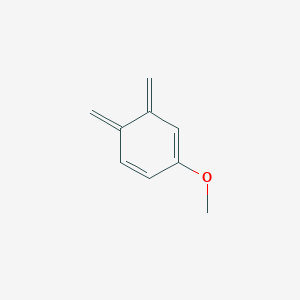
![2-[4-[1-[4-(Carboxymethoxy)-3-methylphenyl]cyclohexyl]-2-methylphenoxy]acetic acid](/img/structure/B14358380.png)

